Glycine, N-(3-pyridinylmethylene)- (9CI)
Description
Glycine, N-(3-pyridinylmethylene)- (9CI) is a Schiff base derivative of glycine, where the amino group is substituted with a 3-pyridinylmethylene moiety via an imine linkage. The compound is structurally characterized by the condensation of glycine with 3-pyridinecarboxaldehyde, forming a conjugate that integrates a pyridine ring—a heterocyclic aromatic system—with the glycine backbone.
Properties
CAS No. |
103084-32-8 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.164 |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-10-5-7-2-1-3-9-4-7/h1-5H,6H2,(H,11,12) |
InChI Key |
KRHBMKQNOPOVCS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C=NCC(=O)O |
Synonyms |
Glycine, N-(3-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Glycine, N-(3-pyridinylmethylene)- (9CI) with other glycine derivatives and related Schiff bases, focusing on molecular features and applications:
Key Observations:
- Agrochemical Analogs : Diethatyl-ethyl, a chloroacetyl-substituted glycine, highlights how glycine derivatives can be tailored for herbicidal activity, though the target compound’s pyridine group may offer different modes of action .
- Heterocyclic vs. Aromatic Systems: Benzenamine, 4-ethyl-N-(3-pyridinylmethylene)- (9CI) shares the pyridinylmethylene group but lacks the glycine backbone, underscoring the importance of the amino acid moiety in biochemical interactions .
Physicochemical Properties
- Stability : Schiff bases are generally prone to hydrolysis under acidic or aqueous conditions. However, the electron-deficient pyridine ring may stabilize the imine bond through resonance, as seen in similar heterocyclic Schiff bases .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Methanol or ethanol is typically used due to their polarity, which facilitates dissolution of glycine and the aldehyde.
-
Catalyst : Glacial acetic acid (0.5–1.0% v/v) accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.
-
Temperature : Reflux conditions (60–80°C) are employed to drive dehydration.
-
Molar Ratio : A 1:1.2 ratio of glycine to 3-pyridinecarboxaldehyde ensures excess aldehyde to compensate for volatility losses.
Procedure :
-
Dissolve glycine (1 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) in methanol.
-
Add glacial acetic acid (0.5 mL per 20 mL solvent).
-
Cool the mixture to precipitate the product.
-
Filter and wash with cold methanol to remove unreacted starting materials.
Yield : 70–85% (reported by suppliers).
Purity : >99% (HPLC) when purified via column chromatography.
Strecker Synthesis: Alternative Pathway
The Strecker reaction offers an alternative route, utilizing 3-pyridinecarboxaldehyde, ammonium chloride, and potassium cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target compound.
Key Steps:
-
Aminonitrile Formation :
Conducted in aqueous ethanol at pH 8–9. -
Hydrolysis :
Acidic hydrolysis (2M HCl, 60°C, 3 hours) yields the Schiff base.
Advantages :
Challenges :
-
Requires handling toxic cyanide reagents.
Solid-Phase Synthesis for Functionalized Derivatives
For applications requiring functionalization (e.g., Fmoc-protected variants), solid-phase peptide synthesis (SPPS) is employed:
-
Protection : Glycine’s amino group is protected with Fmoc-Cl in dichloromethane.
-
Coupling : The Fmoc-glycine reacts with 3-pyridinecarboxaldehyde using HOBt/DIC activation.
-
Deprotection : Piperidine removes the Fmoc group, yielding the free Schiff base.
Applications :
Industrial-Scale Production
Suppliers such as Dayang Chem and Zibo Hangyu Biotechnology report optimized protocols for bulk synthesis:
| Parameter | Conditions |
|---|---|
| Scale | 1–25 kg batches |
| Solvent | Ethanol/water (3:1) |
| Catalyst | p-Toluenesulfonic acid (0.1 mol%) |
| Reaction Time | 3 hours (reflux) |
| Purification | Recrystallization from ethanol/water |
| Yield | 88–92% |
Quality Control :
Mechanistic Insights and Byproduct Management
Byproducts:
Optimization Strategies:
-
Cyanide Metering : Adding KCN in aliquots reduces NTA formation to <0.3%.
-
Temperature Gradients : Gradual heating (20°C → 60°C) minimizes side reactions.
Emerging Techniques
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